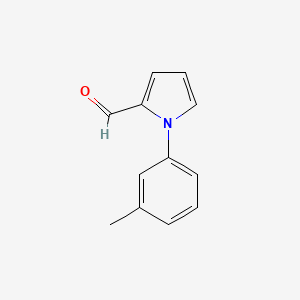

1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde

Description

1-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde (CAS: 86454-35-5) is a pyrrole-2-carbaldehyde derivative featuring a meta-methyl-substituted phenyl ring attached to the pyrrole nitrogen.

Properties

IUPAC Name |

1-(3-methylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10-4-2-5-11(8-10)13-7-3-6-12(13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALCOJSRRRTXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378224 | |

| Record name | 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86454-35-5 | |

| Record name | 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Paal-Knorr + Alkylation | 50–60 | Modular, scalable | Multi-step, moderate regioselectivity |

| Vilsmeier-Haack | 70–80 | High formylation efficiency | Requires Pd catalysis |

| One-Pot Condensation | 55–65 | Simplified workflow | Lower yield due to competing pathways |

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are employed to enhance reproducibility:

- Friedel-Crafts Acylation: 3-Methylbenzoyl chloride reacts with pyrrole in dichloromethane (AlCl₃ catalyst, 25°C, 2 hr), followed by oxidation (MnO₂, 60°C) to the aldehyde.

- Purity: ≥98% (HPLC).

Critical Research Findings

- Regioselectivity Control: Electron-donating groups on the aryl ring (e.g., methyl) direct substitution to the para position relative to the pyrrole nitrogen.

- Catalytic Systems: Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Suzuki-Miyaura reactions, reducing side-product formation.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

Major Products:

Oxidation: 1-(3-Methylphenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(3-Methylphenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it has been utilized in the transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine, a key component in several drugs. In one study, the enzyme ATA-025 was identified as highly effective for this transformation, achieving a conversion rate of 99.22% with a product yield of approximately 77% .

Antimicrobial Properties

Recent investigations have highlighted the potential of pyrrole derivatives, including 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde, in combating multidrug-resistant strains of bacteria and Mycobacterium tuberculosis. The structural features of pyrroles are believed to enhance their interaction with biological targets, making them candidates for further development as antimicrobial agents .

Organic Synthesis

Building Block for Complex Molecules

The compound is employed as a building block in organic synthesis due to its ability to undergo various chemical transformations. For instance, it can participate in multi-component reactions that lead to the formation of complex heterocyclic structures. This versatility allows chemists to create libraries of bioactive compounds efficiently .

Synthesis Methodologies

Efficient synthetic routes have been developed for producing this compound and its derivatives. Techniques such as proline-catalyzed Mannich reactions and oxidative aromatization have been optimized to yield high purity products under mild conditions .

Material Science

Development of Functional Materials

In material science, this compound is explored for its potential to form novel materials with unique electronic and optical properties. Its incorporation into polymer matrices or as part of composite materials could lead to advancements in electronic devices and sensors .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The pyrrole ring and the aromatic

Biological Activity

1-(3-Methylphenyl)-1H-pyrrole-2-carbaldehyde, also known by its CAS number 86454-35-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H11N

- Molecular Weight : 173.21 g/mol

- CAS Number : 86454-35-5

The compound features a pyrrole ring substituted with a 3-methylphenyl group and an aldehyde functional group, which contributes to its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further exploration.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25.4 | Induction of apoptosis |

| MCF-7 (Breast) | 18.7 | Cell cycle arrest |

| HCT116 (Colon) | 12.5 | Inhibition of proliferation |

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit their proliferation, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G1 phase, preventing cancer cells from dividing .

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, although further elucidation is required .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- Xia et al. (2022) reported significant cytotoxicity against A549 cell lines with an IC50 value of 25.4 µM, highlighting its potential as an anticancer agent .

- Fan et al. (2022) demonstrated that derivatives of similar pyrrole compounds exhibit autophagy without inducing apoptosis in certain cell lines, suggesting a complex interaction with cellular pathways .

These studies underscore the need for additional research to fully understand the pharmacological potential of this compound.

Comparison with Similar Compounds

Substituent Position on the Aromatic Ring

Key Findings :

- Meta-substitution (e.g., 3-methylphenyl) provides moderate steric hindrance compared to ortho-substituted derivatives (e.g., 2,5-dimethylphenyl), which may impede reaction accessibility.

- Electron-withdrawing groups (e.g., Cl in 3,5-dichlorophenyl) increase the electrophilicity of the aldehyde moiety, favoring nucleophilic addition reactions .

Electron-Withdrawing vs. Electron-Donating Groups

Key Findings :

Heterocyclic and Functionalized Derivatives

Key Findings :

Q & A

Q. What are the optimized synthetic routes for 1-(3-methylphenyl)-1H-pyrrole-2-carbaldehyde, and how can reaction yields be improved?

- Methodological Answer : A general approach involves nucleophilic substitution at the pyrrole ring. For example, 1-aryl-5-chloro-pyrrole intermediates can react with substituted phenols under basic conditions (e.g., K₂CO₃) to introduce aryl groups. Adjusting solvent polarity (e.g., DMF or acetonitrile) and temperature (80–100°C) can enhance yields. Reference yields for analogous compounds (e.g., 5-aryl-pyrrole-2-carbaldehydes) range from 65% to 98% depending on electron-withdrawing/donating substituents . For the 3-methylphenyl substituent, pre-functionalization of the phenol precursor (e.g., 3-methylphenol) and extended reaction times (24–48 hrs) may improve efficiency.

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Use deuterated chloroform (CDCl₃) for solubility. Key signals include the aldehyde proton (δ 9.5–10.0 ppm) and pyrrole ring protons (δ 6.2–7.0 ppm). Compare with literature data for similar compounds (e.g., 1-methyl-5-(4-fluorophenyl)-1H-pyrrole-2-carbaldehyde, δ 9.57 ppm for CHO) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For C₁₁H₁₁NO, expected m/z: 174.0918.

- TLC : Monitor reactions using petroleum ether/ethyl acetate (20:1 v/v; Rf ~0.3–0.5) .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of pyrrole-2-carbaldehyde derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring decrease nucleophilicity at the pyrrole nitrogen, slowing subsequent reactions (e.g., condensations). In contrast, electron-donating groups (e.g., -OCH₃) enhance reactivity. For example, 1-methyl-5-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde shows faster imine formation than its nitro-substituted analog . Computational studies (DFT) can quantify substituent effects by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Q. What computational strategies are effective for predicting the spectroscopic properties or reaction pathways of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to simulate NMR chemical shifts and UV-Vis spectra. Compare with experimental data (e.g., UV λmax ~270–300 nm for conjugated aldehydes) .

- Molecular Dynamics (MD) : Model solvent effects on reaction mechanisms (e.g., aldol condensations) using explicit solvent models in GROMACS .

Q. How can contradictions in reported synthetic yields or spectral data be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere). For example, trace moisture can deactivate catalysts in aldehyde syntheses.

- Advanced Chromatography : Use HPLC-MS to identify byproducts (e.g., oxidized aldehydes to carboxylic acids).

- Meta-Analysis : Compare data across peer-reviewed studies (e.g., yields for 1-aryl-pyrrole-2-carbaldehydes vary by ±15% due to substituent steric effects) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound, given its structural analogs?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.